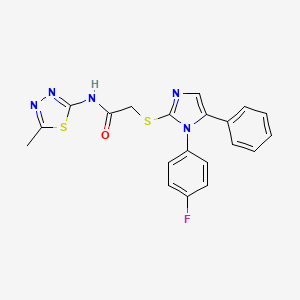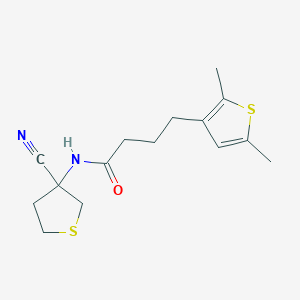
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.
Mécanisme D'action
The exact mechanism of action of N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is its low toxicity profile, which makes it a safer compound to work with in lab experiments compared to other compounds with similar properties. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its properties for therapeutic use. Finally, the synthesis of analogs of N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide may lead to the development of more potent and selective compounds with improved properties for use in drug development.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide involves the reaction of 3-cyanothiolane and 2,5-dimethyl-3-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then reacted with butanoyl chloride to yield N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide has been studied for its potential applications in medicinal chemistry and drug development. It has been found to have antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-11-8-13(12(2)20-11)4-3-5-14(18)17-15(9-16)6-7-19-10-15/h8H,3-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWCRZGZRDGARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCCC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

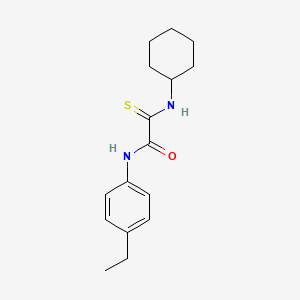

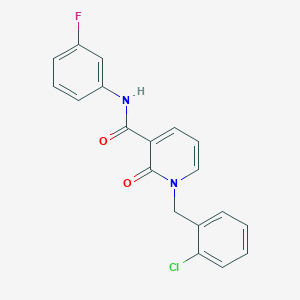
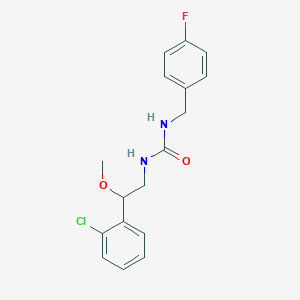

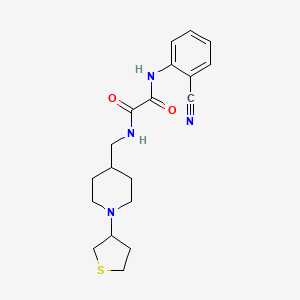
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)

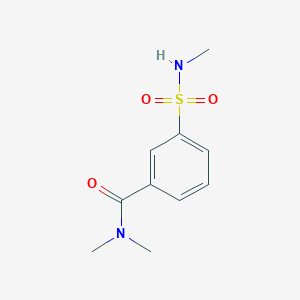
![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2561505.png)
